ThiodiglycolicAcid-d4
Overview
Description
Thiodiglycolic Acid-d4, also known as 2,2’-thiobis(acetic-2,2,2’,2’-d4 acid), is a deuterated form of thiodiglycolic acid. It contains four deuterium atoms at the 2, 2, 2’, and 2’ positions. This compound is primarily used as an internal standard for the quantification of thiodiglycolic acid by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiodiglycolic Acid-d4 is synthesized by incorporating deuterium atoms into the thiodiglycolic acid molecule. The process involves the reaction of deuterated reagents with thiodiglycolic acid under controlled conditions to ensure the incorporation of deuterium at the specified positions .
Industrial Production Methods: Industrial production of Thiodiglycolic Acid-d4 typically involves the use of deuterated water (D2O) and other deuterated chemicals. The reaction is carried out in a deuterated solvent to maximize the incorporation of deuterium atoms. The product is then purified using standard techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Thiodiglycolic Acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride can reduce Thiodiglycolic Acid-d4 to form thiols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Thiodiglycolic Acid-d4 has a wide range of applications in scientific research:
Mechanism of Action
Thiodiglycolic Acid-d4 exerts its effects by acting as a stable isotope-labeled internal standard. It is used in analytical chemistry to ensure accurate quantification of thiodiglycolic acid in various samples. The deuterium atoms in Thiodiglycolic Acid-d4 provide a distinct mass difference, allowing for precise measurement using mass spectrometry .
Comparison with Similar Compounds
Thiodiglycolic Acid: The non-deuterated form of Thiodiglycolic Acid-d4, used in similar applications but without the benefits of deuterium labeling.
Thioglycolic Acid: Another sulfur-containing compound used in various chemical reactions and industrial applications.
Uniqueness: Thiodiglycolic Acid-d4 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it particularly valuable in research and industrial applications where accurate quantification is essential .
Biological Activity
Thiodiglycolic Acid-d4 (TDGA-d4) is a stable isotopic variant of thiodiglycolic acid, which has garnered attention primarily due to its potential roles in biological systems, particularly in the context of metabolic pathways and toxicological studies. This article delves into the biological activity of TDGA-d4, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Thiodiglycolic Acid-d4 is a derivative of thioglycolic acid, featuring a thiol group and two carboxylic acid functional groups. The chemical formula is , with a molecular weight of approximately 150.16 g/mol. This compound is characterized by its ability to form complexes with metal ions and its role as a reducing agent.
Property | Value |
---|---|
Molecular Formula | C4H6O4S |
Molecular Weight | 150.16 g/mol |
pKa | 3.83 (first ionization) |
Solubility in Water | Soluble |
LD50 (oral, rat) | 261 mg/kg |
Metabolism and Biochemical Role
TDGA-d4 is produced through the interaction of cysteine components of glutathione during the catabolism of certain amino acids. It plays a role in detoxification processes within the liver and may influence the metabolism of xenobiotics. Its presence in biological fluids can serve as a biomarker for exposure to various environmental toxins.
Case Studies
- Toxicological Studies : Research has indicated that TDGA-d4 can be utilized as a tracer in toxicological studies to understand the metabolic pathways involved in the detoxification of heavy metals and other harmful substances. In one study, researchers administered TDGA-d4 to rats exposed to lead and monitored its distribution and excretion patterns, providing insights into its role as a chelating agent.
- Pharmacokinetics : A pharmacokinetic study demonstrated that TDGA-d4 exhibits a half-life of approximately 6 hours in rat models, suggesting moderate persistence in biological systems. This property makes it suitable for further investigations into its therapeutic potential.
- Cellular Studies : In vitro studies have shown that TDGA-d4 can modulate cellular responses under oxidative stress conditions. It was observed to upregulate antioxidant enzymes, highlighting its potential protective effects against oxidative damage.
The biological activity of TDGA-d4 is primarily attributed to its ability to interact with thiols and metal ions, facilitating redox reactions. It acts as a reducing agent, which can help in breaking disulfide bonds in proteins, thereby influencing protein structure and function.
Table 2: Mechanistic Insights
Mechanism | Description |
---|---|
Reducing Agent | Breaks disulfide bonds in proteins |
Metal Ion Chelation | Forms complexes with metal ions |
Antioxidant Activity | Upregulates antioxidant enzyme expression |
Research Findings
Recent studies have focused on the implications of TDGA-d4 in various fields:
- Environmental Toxicology : Investigations have revealed that TDGA-d4 can serve as an effective biomarker for assessing exposure levels to environmental pollutants.
- Pharmaceutical Applications : Preliminary findings suggest that TDGA-d4 may enhance the efficacy of certain drugs by modulating their pharmacokinetics through interactions with metabolic enzymes.
Properties
IUPAC Name |
2-[carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZICZIVKIMRNE-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)SC([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.